molecular formula C18H21NO3 B14012082 7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione CAS No. 35073-59-7

7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione

Katalognummer: B14012082
CAS-Nummer: 35073-59-7
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: HPSMLVKYJNPHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoindoline-1,3-dione derivatives: These compounds share a similar quinoline core but differ in their substituents and functional groups.

    Cyclohexylpropyl derivatives: Compounds with similar cyclohexylpropyl groups but different core structures.

Uniqueness

7-(3-Cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione is unique due to its specific combination of the quinoline core, hydroxy group, and cyclohexylpropyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

35073-59-7

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

7-(3-cyclohexylpropyl)-8-hydroxyquinoline-5,6-dione

InChI

InChI=1S/C18H21NO3/c20-16-14(9-4-8-12-6-2-1-3-7-12)18(22)17(21)13-10-5-11-19-15(13)16/h5,10-12,20H,1-4,6-9H2

InChI-Schlüssel

HPSMLVKYJNPHTC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CCCC2=C(C3=C(C=CC=N3)C(=O)C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.